ethyl 6-(4-tert-butylbenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(4-tert-butylbenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound. Let’s break down its structure:
Core Structure: The compound contains a fused tricyclic system with a central triazatricyclo[8.4.0.03,8]tetradeca ring.
Functional Groups:
Preparation Methods
The synthetic routes for this compound can be quite intricate due to its complex structure
Starting Materials: Commercially available 4-bromo-1H-indole can serve as a starting point.
Key Steps:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer agent or for treating other disorders.
Biological Studies: Explore its effects on cellular processes.
Industrial Applications: Assess its use in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Understand the signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight distinctive features compared to related compounds.
Similar Compounds: Provide a list of structurally related molecules.
Remember that this compound’s synthesis and applications are areas of active research, and further studies are needed to fully elucidate its properties
Properties
Molecular Formula |
C31H34N4O4 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
ethyl 6-(4-tert-butylbenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C31H34N4O4/c1-5-39-30(38)24-19-23-26(32-25-13-9-10-18-34(25)29(23)37)35(22-11-7-6-8-12-22)27(24)33-28(36)20-14-16-21(17-15-20)31(2,3)4/h9-10,13-19,22H,5-8,11-12H2,1-4H3 |
InChI Key |
BORYWJSVAYBGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)C5CCCCC5 |
Origin of Product |
United States |
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